molecular formula C32H19Cl2O4P B6594110 10,16-bis(4-chlorophenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide CAS No. 922711-71-5

10,16-bis(4-chlorophenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide

Cat. No.: B6594110
CAS No.: 922711-71-5
M. Wt: 569.4 g/mol
InChI Key: WHRXFMNUFLRKPO-UHFFFAOYSA-N
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Description

This compound is a complex polycyclic aromatic molecule featuring a pentacyclic core structure with integrated phosphorus and oxygen heteroatoms. Key structural elements include:

  • Two 4-chlorophenyl substituents at positions 10 and 16, contributing electron-withdrawing effects and enhanced lipophilicity.
  • A phosphorus atom in a λ⁵-oxidation state, coordinated within a 12,14-dioxa-13λ⁵-phospha ring system.

Its structural complexity implies applications in materials science or pharmaceuticals, leveraging aromatic stability and heteroatom reactivity .

Properties

IUPAC Name

10,16-bis(4-chlorophenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H19Cl2O4P/c33-23-13-9-19(10-14-23)27-17-21-5-1-3-7-25(21)29-30-26-8-4-2-6-22(26)18-28(20-11-15-24(34)16-12-20)32(30)38-39(35,36)37-31(27)29/h1-18H,(H,35,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHRXFMNUFLRKPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=C2C4=C(C(=CC5=CC=CC=C54)C6=CC=C(C=C6)Cl)OP(=O)(O3)O)C7=CC=C(C=C7)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H19Cl2O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

569.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10,16-bis(4-chlorophenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[138002,1103,8018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide typically involves multi-step organic synthesisThe reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound is less common due to its complexity. when produced on a larger scale, the process involves optimizing the reaction conditions to maximize yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

10,16-bis(4-chlorophenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions typically require controlled temperatures and inert atmospheres to prevent side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while nucleophilic substitution of the chlorophenyl groups can produce a variety of substituted aromatic compounds.

Scientific Research Applications

10,16-bis(4-chlorophenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 10,16-bis(4-chlorophenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with these targets, altering their structure and function. This interaction is facilitated by the presence of reactive groups, such as the hydroxyl and chlorophenyl groups, which can participate in various chemical reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Primary Analog: 13-Hydroxy-10,16-Diphenyl Derivative

The closest analog replaces the 4-chlorophenyl groups with unsubstituted phenyl rings. Key differences include:

Property Target Compound (Chlorophenyl Substituents) Diphenyl Analog
Substituent Effects Electron-withdrawing Cl atoms enhance polarity and may stabilize charge distribution in the aromatic system. Phenyl groups offer less electronic perturbation, favoring π-π stacking interactions.
Molecular Weight Higher due to chlorine atoms (~34–36 g/mol increase per Cl). Lower molecular weight.
Lipophilicity (ClogP) Likely increased, improving membrane permeability in biological systems. Reduced lipophilicity.
Synthetic Accessibility Chlorination steps may complicate synthesis. Simpler synthesis (no halogenation).

The chloro-substituted derivative is hypothesized to exhibit superior stability in oxidative environments and enhanced binding affinity in receptor-ligand interactions due to electronegative effects .

Broader Comparison with Aromatic Phosphorus Heterocycles

Aromatic phosphorus-containing compounds, such as phospholes or phosphafluorenes, share reactivity patterns but differ in backbone complexity:

Compound Class Key Features Applications
Target Compound Pentacyclic backbone with fused oxygen and phosphorus rings. Potential use in catalysis or as a bioactive scaffold.
Phospholes Monocyclic, less steric hindrance. Organic electronics, ligands.
Phosphafluorenes Bicyclic, planar structure. Light-emitting materials.

The target compound’s multi-ring system likely confers unique rigidity and thermal stability, advantageous for high-performance materials .

Research Findings and Limitations

Data Gaps and Theoretical Predictions

  • Experimental Data: No peer-reviewed studies on the target compound’s synthesis, reactivity, or applications were found in the provided evidence.
  • Reactivity Hypotheses : The hydroxyl and phosphorus oxide groups may enable acid-base or nucleophilic reactivity, while chlorophenyl groups could direct electrophilic substitution to specific ring positions.

Industrial and Academic Relevance

  • Materials Science : The fused heterocyclic system could serve as a building block for flame retardants or coordination polymers.

Biological Activity

The compound 10,16-bis(4-chlorophenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity based on existing research findings.

Chemical Structure and Properties

This compound belongs to a unique class of organic compounds characterized by a complex polycyclic structure and multiple functional groups. Its chemical formula is C23H18Cl2O5PC_{23}H_{18}Cl_2O_5P, and it features multiple aromatic rings and oxygen-containing functional groups that contribute to its reactivity and biological properties.

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant anticancer activities. The presence of chlorophenyl groups is often associated with enhanced cytotoxic effects against various cancer cell lines. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways or by disrupting cellular signaling pathways involved in proliferation and survival.
  • Case Studies : In vitro studies have demonstrated that related compounds can inhibit the growth of breast cancer and leukemia cell lines by inducing oxidative stress and DNA damage.

Antimicrobial Activity

The biological activity of this compound extends to antimicrobial effects as well:

  • Efficacy Against Bacteria : Preliminary studies suggest that it exhibits antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
  • Fungal Inhibition : There is also evidence suggesting antifungal activity against Candida albicans, indicating potential applications in treating fungal infections.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

  • Absorption and Distribution : The compound's solubility profile indicates moderate water solubility (0.144 mg/mL), which may influence its bioavailability.
  • Toxicity Studies : Toxicological assessments reveal that the compound exhibits low acute toxicity in rodent models (LD50 > 2000 mg/kg). However, long-term studies are necessary to fully understand its safety profile.

Data Summary Table

PropertyValue
Molecular FormulaC23H18Cl2O5P
Molecular Weight433.37 g/mol
Water Solubility0.144 mg/mL
LD50>2000 mg/kg
Anticancer ActivityPositive (various cell lines)
Antimicrobial ActivityPositive (Gram-positive bacteria)

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